

The Versatility of 3-Bromo-4-hydroxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-hydroxybenzonitrile

Cat. No.: B056826

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **3-Bromo-4-hydroxybenzonitrile** stands as a pivotal building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a look into its application in the context of inhibiting critical cellular signaling pathways.

This versatile compound, offered by suppliers such as Thermo Scientific Chemicals, is a brominated aromatic nitrile. It serves as a key intermediate in the creation of complex organic molecules, particularly in the development of enzyme inhibitors and receptor ligands for medicinal chemistry. Its utility also extends to the synthesis of dyes and polymers.

Core Specifications and Physical Properties

3-Bromo-4-hydroxybenzonitrile is typically a white to off-white crystalline solid.^[1] While it has limited solubility in water, it is more soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.^[1] The key quantitative specifications from various suppliers are summarized below for easy comparison.

Property	Thermo Scientific Chemicals	Sigma-Aldrich	Other Sources
CAS Number	2315-86-8	2315-86-8	2315-86-8[2]
Molecular Formula	C ₇ H ₄ BrNO	C ₇ H ₄ BrNO	C ₇ H ₄ BrNO[2]
Molecular Weight	198.02 g/mol	198.02 g/mol	198.02 g/mol [2]
Appearance	Cream to pale brown crystals or powder	Solid	White to off-white crystalline solid[1]
Purity (Assay)	≥97.5% (GC)	97%	-
Melting Point	154.0-160.0 °C	155-159 °C (lit.)	155 °C[3]
Boiling Point	-	-	271.1 °C at 760 mmHg[3]
Density	-	-	1.79 g/cm ³ [3]
Flash Point	-	Not applicable	117.8 °C[3]
Solubility	-	-	Sparingly soluble in water; soluble in ethanol, acetone, DMSO[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Bromo-4-hydroxybenzonitrile**. It is classified as harmful if swallowed (Acute Toxicity 4, Oral). [4][5] The following safety information is crucial for laboratory personnel.

Hazard Statement	Precautionary Measures
H302: Harmful if swallowed	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Storage	Store at ambient temperatures.[6]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves. [4]

Experimental Protocols

The true utility of **3-Bromo-4-hydroxybenzonitrile** lies in its reactivity, which allows for the construction of more complex molecular architectures. Below are detailed experimental protocols for its synthesis and two of the most common and powerful cross-coupling reactions in which it is a key substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Synthesis of 3-Bromo-4-hydroxybenzonitrile

This protocol is adapted from a known procedure for the synthesis of a structurally similar compound, 3-bromo-4-hydroxybenzaldehyde.[7]

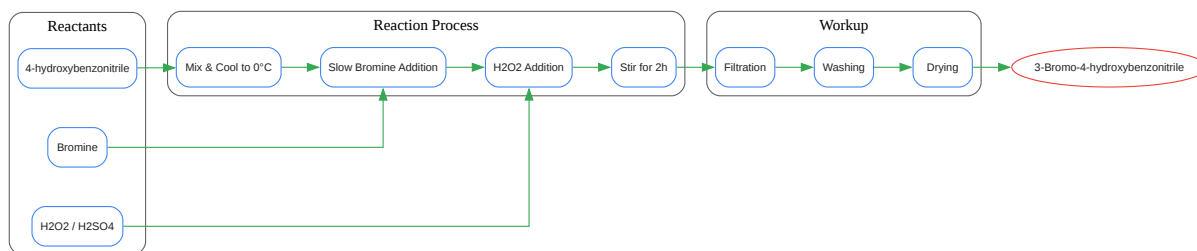
Materials:

- 4-hydroxybenzonitrile
- Bromine
- Dichloromethane (or other suitable chlorohydrocarbon solvent)
- Water
- Sulfuric acid (concentrated)
- Hydrogen peroxide (28%)

- Ice bath
- Magnetic stirrer and stir bar
- Dropping funnel
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxybenzonitrile (1.0 eq) in a mixture of dichloromethane and water.
- Cool the mixture to 0 °C using an ice bath.
- While maintaining the temperature at 0 °C, slowly add a solution of bromine (0.55 eq) in dichloromethane from a dropping funnel over a period of 2 hours.
- After the addition of bromine is complete, slowly add concentrated sulfuric acid, ensuring the temperature remains at 0 °C.
- Subsequently, add 28% hydrogen peroxide (0.55 eq) dropwise over 1 hour, maintaining the 0 °C temperature.
- After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
- Filter the resulting precipitate, wash with ice-cold water, and dry to obtain **3-Bromo-4-hydroxybenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-4-hydroxybenzonitrile**.

Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9]

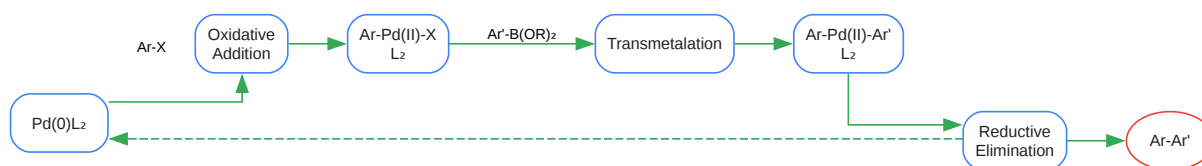
Materials:

- **3-Bromo-4-hydroxybenzonitrile** (1.0 eq)
- Arylboronic acid (1.5 eq)
- Palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq)
- Base (e.g., K₂CO₃, 2.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane)
- Water
- Schlenk flask or sealed reaction vessel

- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add **3-Bromo-4-hydroxybenzonitrile**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add the anhydrous solvent and water.
- Bubble the inert gas through the mixture for 10-15 minutes to degas.
- Add the palladium catalyst to the mixture under a positive pressure of the inert gas.
- Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.^{[10][11]}

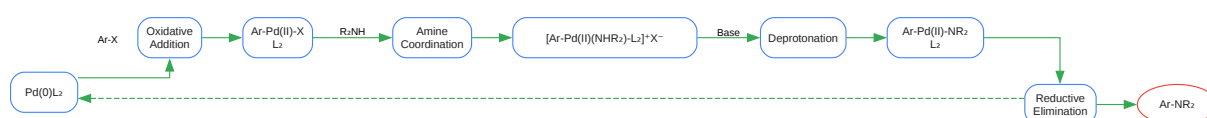
Materials:

- **3-Bromo-4-hydroxybenzonitrile** (1.0 eq)
- Amine (1.2 eq)
- Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
- Phosphine ligand (e.g., XantPhos, 0.05 eq)
- Base (e.g., NaOtBu, 1.5 eq)
- Anhydrous solvent (e.g., toluene or dioxane)
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a Schlenk flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
- Add **3-Bromo-4-hydroxybenzonitrile** to the flask.
- Add the anhydrous solvent, followed by the amine.
- Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.

- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter, concentrate, and purify the product by column chromatography.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

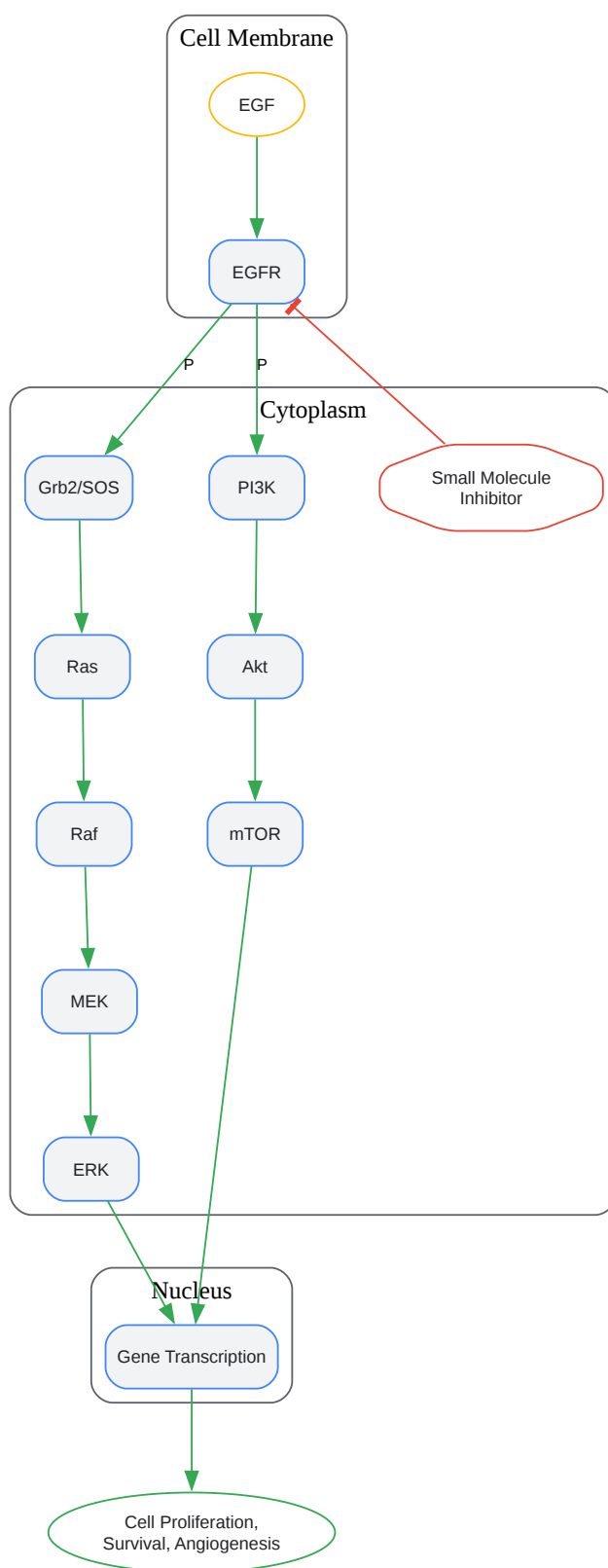
Application in Drug Discovery: Targeting Tyrosine Kinase Signaling

A significant application of **3-Bromo-4-hydroxybenzonitrile** is as a precursor in the synthesis of small molecule inhibitors that target protein tyrosine kinases.^[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.^[5] Dysregulation of these pathways is a hallmark of many cancers.

Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and the BCR-ABL signaling pathways.

EGFR Signaling Pathway

The EGFR pathway is critical for normal cell function, but its mutation and overactivation can lead to uncontrolled cell growth in cancers such as non-small cell lung cancer.^{[1][12]} Small molecule inhibitors can block the ATP binding site of the EGFR kinase domain, preventing downstream signaling.^[5]

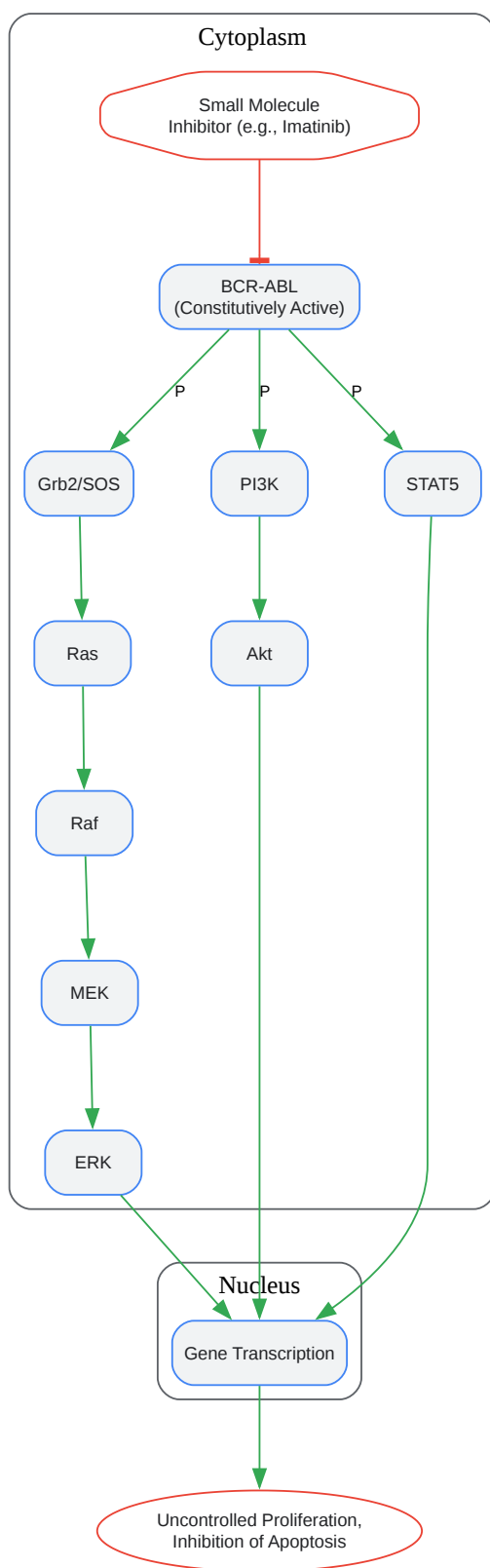


[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and its inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).^[13] It drives cell proliferation and survival through the activation of several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.^[6]^[13]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Versatility of 3-Bromo-4-hydroxybenzonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056826#thermo-scientific-chemicals-3-bromo-4-hydroxybenzonitrile-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com